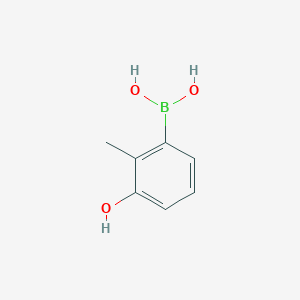

3-Hydroxy-2-methylphenylboronic acid

Description

3-Hydroxy-2-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a hydroxyl group at the third position and a methyl group at the second position

Properties

IUPAC Name |

(3-hydroxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGKAKXPNOXDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-hydroxy-2-methylphenyl halides using boronic acid derivatives. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are known for their mild conditions and high yields, making them suitable for the efficient production of boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce ketones or aldehydes .

Scientific Research Applications

3-Hydroxy-2-methylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that have active sites containing serine or threonine residues. The compound can also participate in Suzuki-Miyaura coupling reactions, where it undergoes transmetalation with palladium complexes to form carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-3-methylphenylboronic acid: Similar in structure but with the hydroxyl and methyl groups swapped.

3-Methoxyphenylboronic acid: Contains a methoxy group instead of a hydroxyl group.

3-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyl group.

Uniqueness

3-Hydroxy-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a hydroxyl and a methyl group on the phenyl ring allows for unique interactions and applications in various chemical reactions and biological systems .

Biological Activity

3-Hydroxy-2-methylphenylboronic acid (also known as 2-Hydroxy-3-methylphenylboronic acid) is a compound of significant interest in medicinal chemistry due to its unique biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: CHBO

Molecular Weight: 155.96 g/mol

This compound exhibits biological activity primarily through its ability to form coordinate covalent bonds with nucleophilic sites in biological molecules. This property allows it to interact with various proteins and enzymes, influencing their activity. Notably, the boronic acid group can form reversible covalent bonds with serine and cysteine residues in proteins, which is crucial for its pharmacological effects.

Biological Activities

-

Anticancer Activity

- Research indicates that compounds containing boronic acids can exhibit selective cytotoxicity against cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed moderate activity against prostate cancer cell lines (LAPC-4) with IC values around 10 µM, suggesting potential as an anticancer agent .

- Inhibition of Enzymatic Activity

- Antimicrobial Properties

Case Study 1: Anticancer Efficacy

In a recent study focusing on the structure-activity relationship (SAR) of boronic acid derivatives, researchers synthesized several analogs of this compound. The results showed varying degrees of antiproliferative activity against different cancer cell lines. Notably, the introduction of specific substituents on the phenyl ring enhanced the selectivity and potency of these compounds against prostate cancer cells .

Case Study 2: Proteasome Inhibition

A study evaluated the effects of this compound on proteasome activity in human cancer cell lines. The compound was found to significantly inhibit the proteasome, leading to an accumulation of pro-apoptotic factors and subsequent induction of apoptosis in treated cells. This mechanism underlines its potential use as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.